molecular formula C11H7ClFN5O B15063842 6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro- CAS No. 123994-77-4

6H-Purin-6-one, 2-((3-chloro-4-fluorophenyl)amino)-1,9-dihydro-

Cat. No.: B15063842
CAS No.: 123994-77-4
M. Wt: 279.66 g/mol
InChI Key: QCVDQVZWWDKIKH-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 3-chloro-4-fluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable purine derivative. One common method involves the nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and 6-chloropurine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in purine metabolism, thereby disrupting cellular processes such as DNA synthesis and repair. The compound’s ability to bind to these enzymes is attributed to its structural similarity to natural purine substrates .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 4-Chlorophenylboronic acid

Uniqueness

Compared to similar compounds, 2-((3-Chloro-4-fluorophenyl)amino)-1H-purin-6(9H)-one is unique due to its purine ring system, which imparts specific biological activity. Its structural features allow it to interact with a different set of molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

123994-77-4

Molecular Formula

C11H7ClFN5O

Molecular Weight

279.66 g/mol

IUPAC Name

2-(3-chloro-4-fluoroanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C11H7ClFN5O/c12-6-3-5(1-2-7(6)13)16-11-17-9-8(10(19)18-11)14-4-15-9/h1-4H,(H3,14,15,16,17,18,19)

InChI Key

QCVDQVZWWDKIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)Cl)F

Origin of Product

United States

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